molecular formula C17H22N6O2S B5617716 (1S*,5R*)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5617716
M. Wt: 374.5 g/mol
InChI Key: RRQAJHNOXDFAPP-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of chemicals that exhibit significant interest due to their unique molecular frameworks, which often confer novel physical, chemical, and biological properties. The structure of this compound suggests it may participate in a variety of chemical reactions and possess distinct physical and chemical characteristics due to the presence of multiple heterocyclic components, including a thiazole and a triazole ring.

Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions that allow for the precise construction of the bicyclic system and the integration of diverse functional groups. For example, a related structure, the 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton, demonstrates the strategic use of single-crystal X-ray diffraction data in elucidating the structure of synthesized compounds, indicating the importance of precise analytical techniques in confirming the desired molecular architecture (Weber et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds containing both thiazole and triazole rings is characterized by significant conformational and electronic interactions. These interactions can influence the compound's reactivity and stability. The detailed X-ray crystallographic analysis often reveals the intricacies of these interactions, guiding the interpretation of their chemical behavior and potential applications (Ye et al., 2015).

Chemical Reactions and Properties

Chemical compounds with this level of complexity typically undergo a range of reactions, leveraging the reactivity of their functional groups. The presence of a thiazole and a triazole moiety within the same molecule can lead to diverse reactivity patterns, useful in synthetic organic chemistry for the construction of novel molecules or for functionalization aimed at enhancing biological activity (Fedotov & Hotsulia, 2023).

properties

IUPAC Name

(1S,5R)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c24-16(2-1-5-22-11-18-10-20-22)21-6-13-3-4-15(8-21)23(17(13)25)7-14-9-26-12-19-14/h9-13,15H,1-8H2/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQAJHNOXDFAPP-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)C(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)C(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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